molecular formula C15H13NO2 B12610675 5-Methyl-10,11-dihydro-5H-cyclohepta[c]quinoline-6,9-dione CAS No. 919286-78-5

5-Methyl-10,11-dihydro-5H-cyclohepta[c]quinoline-6,9-dione

Katalognummer: B12610675
CAS-Nummer: 919286-78-5
Molekulargewicht: 239.27 g/mol
InChI-Schlüssel: UKRJXQOPMHTTCW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Methyl-10,11-dihydro-5H-cyclohepta[c]quinoline-6,9-dione is a heterocyclic compound that belongs to the class of fused tetracyclic quinoline derivatives. These compounds are known for their significant biological and pharmacological activities, making them valuable in medicinal chemistry and drug discovery .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-10,11-dihydro-5H-cyclohepta[c]quinoline-6,9-dione can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the treatment of certain intermediates with phosphorus oxychloride (POCl3) at elevated temperatures can yield the desired compound . Additionally, reactions involving primary and secondary amines in dimethylformamide (DMF) at high temperatures have been reported to produce tetracyclic compounds with good yields .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

5-Methyl-10,11-dihydro-5H-cyclohepta[c]quinoline-6,9-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroquinoline compounds .

Wirkmechanismus

The mechanism of action of 5-Methyl-10,11-dihydro-5H-cyclohepta[c]quinoline-6,9-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interfere with DNA replication or protein synthesis in microbial cells, resulting in its antibacterial activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Methyl-10,11-dihydro-5H-cyclohepta[c]quinoline-6,9-dione stands out due to its unique combination of biological activities and synthetic versatility.

Eigenschaften

CAS-Nummer

919286-78-5

Molekularformel

C15H13NO2

Molekulargewicht

239.27 g/mol

IUPAC-Name

5-methyl-10,11-dihydrocyclohepta[c]quinoline-6,9-dione

InChI

InChI=1S/C15H13NO2/c1-16-14-5-3-2-4-12(14)11-8-6-10(17)7-9-13(11)15(16)18/h2-5,7,9H,6,8H2,1H3

InChI-Schlüssel

UKRJXQOPMHTTCW-UHFFFAOYSA-N

Kanonische SMILES

CN1C2=CC=CC=C2C3=C(C1=O)C=CC(=O)CC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.